Trichlormethine

Beschreibung

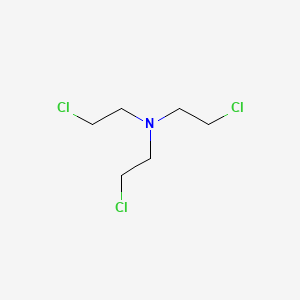

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N,N-bis(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3N/c7-1-4-10(5-2-8)6-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAYLTPAFBGXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3N | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6138-32-5 (monopicrate), 817-09-4 (hydrochloride) | |

| Record name | Trichlormethine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048744 | |

| Record name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl)amine is a liquid with faint odor of fish and soap, no odor when pure. Used as a delayed-action casualty military agent., Colorless to pale yellow, oily liquid with a faint butter almond odor; [ATSDR-MMG] | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-3) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

493 °F at 760 mmHg (calculated, decomposes) (EPA, 1998), 144 °C @ 15 mm Hg, BP: 230-235 °C (decomposes) | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

High enough not to interfere with military use of the agent (EPA, 1998) | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

The undiluted liq decomp on standing and forms polymeric quaternary ammonium salts which are insol in the free base, Miscible with dimethylformamide, carbon disulfide, carbon tetrachloride, many other organic solvents and oils, Sol in alcohol, ether, benzene, In water, 160 mg/liter @ 25 °C | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2347 (EPA, 1998) - Denser than water; will sink, 1.2347 @ 4 °C/25 °C | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.1 (Air = 1) | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0109 mmHg at 77 °F (EPA, 1998), 0.01 [mmHg], 0.011 mm Hg @ 25 °C | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-3) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile liquid, Pale yellow | |

CAS No. |

555-77-1 | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlormethine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trichlormethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrogen Mustard-3 | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-mustard-3-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanamine, 2-chloro-N,N-bis(2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHLORMETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WBM7N0NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °F (EPA, 1998), -4 °C | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of Trichlormethine

Established Synthetic Pathways for Trichlormethine

The synthesis of this compound primarily involves the conversion of the hydroxyl groups of a precursor molecule into chlorine atoms.

Ward's Method: Triethanolamine (B1662121) and Thionyl Chloride Reaction

A general procedure for this type of synthesis involves adding triethanolamine to a solvent, such as dichloroethane, followed by the addition of thionyl chloride. The reaction mixture is then heated under reflux for several hours. After the reaction is complete, it is quenched, typically with methanol, and the solvent is removed to yield the crystalline hydrochloride salt of this compound. chemicalbook.com

Reaction Conditions and Catalysis Studies

Variations in reaction conditions and the use of catalysts have been explored to optimize the synthesis of this compound and its hydrochloride salt.

One approach involves the use of a Lewis acid as a catalyst and hydrogen chloride as the chlorinating agent for the reaction with triethanolamine. This method is highlighted as a way to avoid the use of the more expensive thionyl chloride and the formation of sulfur dioxide as a byproduct. google.compatsnap.com In this process, triethanolamine is first treated with hydrogen chloride gas. A Lewis acid catalyst, such as aluminum sulfate (B86663) or zinc sulfate, is then added, and the mixture is heated while more hydrogen chloride is passed through the reaction. The water generated during the reaction is removed by distillation. patsnap.com

Another patented method describes the use of dimethylformamide (DMF) as a catalyst in the reaction between triethanolamine and thionyl chloride. In this process, triethanolamine and DMF are mixed, and thionyl chloride is added dropwise. The reaction is then carried out under reflux for several hours to produce tris(2-chloroethyl)amine hydrochloride. google.compatsnap.com

The following table summarizes the different reaction conditions and catalysts used in the synthesis of this compound hydrochloride.

| Chlorinating Agent | Catalyst | Solvent | Temperature | Reaction Time | Reference |

| Thionyl Chloride | None | Dichloroethane | Reflux | 4 hours | chemicalbook.com |

| Hydrogen Chloride | Aluminum Sulfate | None | 150°C | 8 hours | patsnap.com |

| Hydrogen Chloride | Zinc Sulfate | None | 150-170°C | 5-6.5 hours | patsnap.com |

| Thionyl Chloride | DMF | None | 70°C (Reflux) | 6-8 hours | google.compatsnap.com |

Advanced Synthesis and Purification Techniques

While classical synthetic methods are well-established, modern techniques can offer improvements in purity and process efficiency.

Molecular Distillation for Enhanced Purity

Continuous-Flow Reactor Applications in this compound Synthesis

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. ijprajournal.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. nih.gov Although specific applications of continuous-flow reactors for the synthesis of this compound have not been detailed in the available literature, the principles of this technology are applicable to the synthesis of active pharmaceutical ingredients and other fine chemicals. flinders.edu.aumdpi.com The reaction of triethanolamine with thionyl chloride, for instance, could potentially be adapted to a continuous-flow process to improve safety and efficiency.

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is characterized by the presence of the three 2-chloroethyl groups and the tertiary amine nitrogen.

The C-Cl bond in the molecular structure of this compound has a strong polarity, which allows it to react with a variety of nucleophiles. google.com A key feature of the reactivity of nitrogen mustards like this compound is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This process is initiated by the nucleophilic attack of the nitrogen atom on the carbon atom bearing the chlorine, displacing the chloride ion. This aziridinium ion is a potent electrophile and is central to the alkylating ability of this compound.

Studies on the hydrolysis of this compound have shown that it is a persistent compound in water. The rate of its degradation is significantly influenced by the pH of the water. The hydrolysis rate constant increases substantially in alkaline conditions compared to a neutral environment. researchgate.netepa.gov The hydrolysis products include bis(2-chloroethyl)-2-hydroxyethylamine, bis(2-hydroxyethyl)-2-chloroethylamine, and ultimately triethanolamine. researchgate.net The hydrolysis in a neutral environment can be slowed down in concentrated solutions due to the release of hydrochloric acid, which lowers the pH. researchgate.net

Nucleophilic Substitution Reactions of this compound

The hallmark chemical reaction of this compound and other nitrogen mustards is nucleophilic substitution, which proceeds through a highly reactive cyclic intermediate. mdpi.com The reaction is initiated by an intramolecular attack of the nitrogen atom on the carbon atom bearing a chlorine atom. This results in the displacement of the chloride ion and the formation of a strained, three-membered ring called an aziridinium ion. wikipedia.orgnih.gov

This aziridinium cation is a potent electrophile and is readily attacked by various nucleophiles. researchgate.net This process breaks the ring and results in the covalent bonding of the nucleophile to the ethyl group, regenerating the tertiary amine. Because this compound has three such chloroethyl arms, this process can occur sequentially, allowing the molecule to form multiple covalent bonds. The rate of the initial aziridinium ion formation is dependent on pH, as the protonated form of the amine cannot undergo cyclization. wikipedia.org

The reaction with nucleophiles is the basis of its biological activity, where nucleophilic sites on biomolecules, such as the N7 position of guanine (B1146940) in DNA, are alkylated. nih.gov Other nucleophiles can also react, leading to a variety of substitution products. For instance, reaction with sodium ethoxide results in the substitution of chlorine atoms with ethoxy groups to yield tris(2-ethoxyethyl)amine. mdpi.com Similarly, ammonia (B1221849) and other amines can act as nucleophiles, leading to the formation of more complex amine structures. chemguide.co.uksavemyexams.com

| Nucleophile | Product of Monosubstitution | Reaction Type |

|---|---|---|

| Water (H₂O) | 2-((2-chloroethyl)(2-hydroxyethyl)amino)ethyl chloride | Hydrolysis |

| Hydroxide (OH⁻) | 2-((2-chloroethyl)(2-hydroxyethyl)amino)ethyl chloride | Hydrolysis |

| Ethoxide (CH₃CH₂O⁻) | N,N-bis(2-chloroethyl)-2-ethoxyethanamine | Williamson Ether Synthesis variant |

| Ammonia (NH₃) | N,N-bis(2-chloroethyl)-N'-(2-aminoethyl)ethane-1,2-diamine | Alkylation of Ammonia |

| Guanine (in DNA) | DNA adduct at N7 position | DNA Alkylation |

Oxidation Reactions and Product Formation

The oxidation of this compound is less characterized in the scientific literature than its alkylating reactions. However, based on the general chemistry of tertiary amines, several oxidative pathways are plausible. Tertiary alkylamines can undergo degradation during processes like chlorination, which may lead to N-dealkylation to form secondary amines and aldehydes. researchgate.net

Oxidation can occur at the nitrogen atom to form a tertiary amine N-oxide. Stronger oxidation conditions could potentially lead to the cleavage of the carbon-nitrogen bonds, a process known as oxidative dealkylation. dtic.mil This would result in the fragmentation of the molecule, potentially yielding secondary amines and aldehydes corresponding to the chloroethyl fragments. Advanced oxidation processes are known to be effective in degrading recalcitrant organic pollutants, though specific products for this compound are not detailed. researchgate.net

| Oxidizing Agent | Potential Product(s) | Reaction Pathway |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tris(2-chloroethyl)amine N-oxide | N-Oxidation |

| Potassium Permanganate (KMnO₄) | Bis(2-chloroethyl)amine (B1207034), 2-chloroacetaldehyde | Oxidative Dealkylation |

| Ozone (O₃) | Various degradation products | Ozonolysis/Fragmentation |

Reduction Reactions and Amine Derivatives

The reduction of this compound primarily involves the C-Cl bonds. While compounds like amides and nitriles are commonly reduced to form amines, this compound itself is already an amine. organic-chemistry.orglibretexts.org The most probable reduction pathway is the reductive dechlorination of the chloroethyl groups to ethyl groups.

This transformation can be achieved using various reducing agents. For example, studies on other chlorinated hydrocarbons like 1,2,3-trichloropropane (B165214) show that zero-valent metals, such as zinc, can effectively carry out dechlorination. nih.gov The complete reduction of all three chloroethyl groups on this compound would yield triethylamine, a simple tertiary amine. This process converts the alkylating agent into a significantly less reactive compound.

| Starting Material | Potential Reducing Agent | Final Amine Derivative |

|---|---|---|

| This compound | Zinc (Zn) | Triethylamine |

| This compound | Lithium aluminum hydride (LiAlH₄) | Triethylamine |

| This compound | Catalytic Hydrogenation (H₂/Pd) | Triethylamine |

Hydrolysis Processes and Degradation Pathways

This compound is known to be unstable in aqueous solutions, undergoing rapid deterioration. nih.gov This degradation is primarily due to hydrolysis, which follows the same nucleophilic substitution mechanism described earlier, with water acting as the nucleophile.

The process begins with the formation of the reactive aziridinium ion, which is then attacked by a water molecule. This opens the ring and results in the replacement of a chlorine atom with a hydroxyl group, forming a chloro-hydroxy-amine intermediate and releasing hydrochloric acid. This reaction can proceed stepwise for all three chloroethyl arms, leading to mono-, di-, and ultimately tri-substituted hydroxyl products. The final product of complete hydrolysis is triethanolamine. The rate of hydrolysis can be influenced by pH, with base-catalyzed pathways often accelerating the degradation of chlorinated alkanes. nih.govresearchgate.net

| Reactant | Intermediate Product(s) | Final Product |

|---|---|---|

| This compound + 1 H₂O | N-(2-chloroethyl)-N-(2-hydroxyethyl)-2-chloroethanamine | Triethanolamine |

| This compound + 2 H₂O | N-(2-chloroethyl)-N,N-bis(2-hydroxyethyl)ethanamine | |

| This compound + 3 H₂O | Triethanolamine |

Analog and Derivative Synthesis

Structural Modifications and Their Synthetic Routes

Structural modifications of the this compound framework are undertaken to alter its physicochemical properties, such as reactivity, selectivity, and toxicity. nih.gov A common strategy in the design of nitrogen mustards is to replace one of the chloroethyl groups with a different moiety, which modulates the nucleophilicity of the central nitrogen atom. nih.gov

For instance, replacing a chloroethyl group with an aromatic ring, as in chlorambucil (B1668637), decreases the nitrogen's nucleophilicity due to the delocalization of its lone pair into the ring. This reduces the rate of aziridinium ion formation, resulting in a less reactive and less toxic compound compared to aliphatic mustards like this compound. nih.gov

Synthetic routes to such analogs often mirror the synthesis of this compound itself. nih.gov A common approach involves the synthesis of a substituted triethanolamine precursor, followed by chlorination of the hydroxyl groups. For example, starting with N-phenyldiethanolamine and treating it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield an aromatic nitrogen mustard. More complex derivatives have been synthesized by conjugating the nitrogen mustard pharmacophore to other molecular scaffolds, such as quinazolines or melamines, to target specific biological pathways. nih.govnih.gov

Exploration of Nitrogen Mustard Analogues with Modified Reactivity

The exploration of nitrogen mustard analogues is driven by the need to enhance therapeutic efficacy while minimizing side effects. The reactivity of these compounds is directly related to the stability and formation rate of the aziridinium ion. nih.gov By synthetically modifying the structure, this reactivity can be finely tuned. researchgate.net

A key area of exploration is the synthesis of aromatic nitrogen mustards, which are generally less reactive than their aliphatic counterparts like this compound. nih.gov This reduced reactivity can lead to greater selectivity toward cancer cells over normal, rapidly dividing cells. Kinetic studies, such as comparing the reaction rates of different mustards with a common nucleophile like sodium ethoxide, can quantify these differences in reactivity. mdpi.com

Researchers have also developed sophisticated synthetic analogs for mechanistic studies. For example, stable mimics of DNA interstrand crosslinks formed by nitrogen mustards have been synthesized using solid-phase synthesis. nih.govacs.org These mimics, which may incorporate modified nucleobases like 7-deaza-dG, are crucial tools for investigating DNA repair mechanisms and the biological consequences of mustard-induced damage. nih.gov

| Nitrogen Mustard Class | Example Compound | Structural Feature | Relative Reactivity |

|---|---|---|---|

| Aliphatic (Trifunctional) | This compound | Three -CH₂CH₂Cl groups | High |

| Aliphatic (Bifunctional) | Mechlorethamine (B1211372) | One methyl, two -CH₂CH₂Cl groups | High |

| Aromatic | Chlorambucil | Aromatic ring attached to nitrogen | Moderate/Low |

| Aromatic Ester | Melphalan (B128) | Phenylalanine group attached to nitrogen | Moderate/Low |

Analytical Techniques for this compound in Research

The analysis of this compound, a potent alkylating agent, requires precise and sensitive analytical methodologies to understand its properties, purity, and biochemical interactions. Researchers employ a variety of techniques to detect and quantify the compound itself, as well as its transformation products and biological adducts. These methods range from classical colorimetric assays to sophisticated hyphenated chromatographic and spectrometric techniques.

Colorimetric Methods utilizing 4-(4′-nitrobenzyl)pyridine

Colorimetric methods provide a straightforward and accessible means for the detection of certain classes of compounds. For alkylating agents like this compound, a well-established method utilizes 4-(4′-nitrobenzyl)pyridine (NBP) as a chromogenic reagent. researchgate.net This assay is based on the principle that NBP, a nucleophile, reacts with alkylating agents.

The mechanism involves the nitrogen atom of the pyridine (B92270) ring of NBP attacking an electrophilic carbon of the alkylating agent, leading to the formation of a quaternary pyridinium (B92312) salt. Upon the addition of a strong base, such as tetraethylenepentamine, the methylene (B1212753) group adjacent to the nitro-substituted phenyl ring is deprotonated. researchgate.net This results in the formation of a highly colored, conjugated product, which can be quantified spectrophotometrically. researchgate.net While this method is a general assay for detecting various alkylating agents, including chemical warfare agents, it offers a sensitive approach for the detection of this compound. researchgate.netnih.gov The intensity of the color produced is proportional to the concentration of the alkylating agent present in the sample.

Table 1: Principle of NBP Colorimetric Assay for Alkylating Agents

| Step | Process | Description |

|---|---|---|

| 1 | Alkylation | 4-(4'-nitrobenzyl)pyridine (nucleophile) reacts with the alkylating agent (e.g., this compound) to form a pyridinium salt. |

| 2 | Color Development | Addition of a base facilitates the formation of a colored, conjugated product. |

| 3 | Quantification | The intensity of the color is measured using a spectrophotometer to determine the concentration of the agent. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used separation technique in organic chemistry for identifying compounds, determining their purity, and monitoring the progress of a chemical reaction. orgchemboulder.com It is a simple, rapid, and inexpensive method that relies on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). umass.edu

For the analysis of this compound, a solution of the compound is spotted onto the baseline of a TLC plate. umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. As the solvent moves up the plate via capillary action, it passes over the sample spot. orgchemboulder.com Components of the sample are separated based on their relative affinities for the stationary and mobile phases; compounds with a higher affinity for the stationary phase move less, while those with a higher affinity for the mobile phase move further up the plate. orgchemboulder.com

Since this compound is a colorless compound, visualization of the separated spots requires a secondary technique. umass.edu Common methods include:

UV Illumination: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots under a UV lamp. orgchemboulder.com

Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber can reveal the spots of many organic compounds, which typically appear as brown or yellow-brown areas. iitg.ac.in

Staining Reagents: Spraying the plate with a chemical reagent that reacts with the compound to produce a colored product. For nitrogen-containing compounds like this compound, reagents such as Dragendorff's reagent can be employed.

The position of a spot is characterized by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. iitg.ac.in

Table 2: General Procedure for Thin-Layer Chromatography

| Step | Action | Purpose |

|---|---|---|

| 1 | Spotting | A dilute solution of the sample is applied to the baseline of the TLC plate. libretexts.org |

| 2 | Development | The plate is placed in a chamber with a mobile phase, which ascends the plate by capillary action, separating the sample components. orgchemboulder.com |

| 3 | Visualization | The plate is dried and visualized using methods like UV light or chemical staining to reveal the separated spots. umass.edu |

| 4 | Analysis | The Retention factor (Rƒ) for each spot is calculated to aid in identification. iitg.ac.in |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. smithers.com It is an essential tool for determining the purity of volatile and semi-volatile compounds like this compound and for identifying and quantifying any impurities. thermofisher.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. mdpi.com The separation of components is achieved based on their boiling points and interactions with the column's stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.

As each separated component exits the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron ionization (EI), which breaks them into characteristic, predictable fragments. emerypharma.com The mass spectrometer then separates these charged fragments based on their mass-to-charge (m/z) ratio and records their relative abundance. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification of the parent compound and any impurities. thermofisher.com The area under each peak in the gas chromatogram is proportional to the amount of that specific component, allowing for quantitative assessment of purity. smithers.com

Table 3: Illustrative Data from a GC-MS Purity Analysis

| Retention Time (min) | Compound Identity | Peak Area (%) | m/z of Major Fragments |

|---|---|---|---|

| 8.54 | This compound | 99.5 | 203, 154, 105 |

| 6.72 | Impurity A | 0.3 | (Varies) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Analysis

This compound is a DNA alkylating agent, and its biological activity stems from its ability to form covalent adducts with macromolecules, particularly DNA and proteins. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), and especially its tandem version (LC-MS/MS), is the gold standard for the identification and quantification of these adducts. frontiersin.orgmdpi.com

The analysis of DNA or protein adducts typically involves a multi-step process:

Isolation: The target macromolecule (e.g., DNA) is isolated from a biological sample (cells or tissues).

Hydrolysis: The isolated macromolecule is broken down into its constituent monomers. For DNA, this is usually achieved by enzymatic hydrolysis using a cocktail of nucleases to yield individual 2'-deoxynucleosides. mdpi.com For proteins, enzymatic digestion (e.g., with trypsin) is used to produce smaller peptides. nih.gov

LC Separation: The resulting mixture of normal and adducted nucleosides or peptides is injected into a liquid chromatograph. A reversed-phase HPLC column separates the components based on their polarity before they enter the mass spectrometer.

MS/MS Detection and Identification: Mass spectrometry is used for detection. Electrospray ionization (ESI) is a common technique for ionizing these polar, non-volatile molecules. mdpi.com In tandem mass spectrometry (MS/MS), a specific ion corresponding to a suspected adduct is selected, fragmented, and its fragment ions are analyzed. nih.gov For DNA adducts, a characteristic fragmentation pattern is the neutral loss of the deoxyribose sugar (116 Da), which is a strong indicator of a modified deoxynucleoside. spectroscopyonline.com This allows for highly specific and sensitive detection of adducts even at very low levels. nih.gov

This methodology enables researchers to identify the specific sites of adduction on DNA bases or amino acid residues and to quantify the extent of damage, providing critical insights into the mechanisms of action of compounds like this compound. nih.gov

Table 4: General Workflow for LC-MS/MS Analysis of DNA Adducts

| Step | Procedure | Objective |

|---|---|---|

| 1 | DNA Isolation & Purification | To extract DNA from the biological matrix. |

| 2 | Enzymatic Hydrolysis | To break down DNA into individual deoxynucleosides. |

| 3 | HPLC Separation | To separate the modified (adducted) deoxynucleosides from the unmodified ones. |

| 4 | MS/MS Detection | To detect parent ions of potential adducts and confirm their identity via characteristic fragmentation patterns (e.g., neutral loss of deoxyribose). |

Molecular and Cellular Mechanisms of Action

Fundamental Alkylation Chemistry of Trichlormethine

The chemical reactivity of this compound is rooted in its ability to form highly electrophilic intermediates that readily react with nucleophilic groups within the cell. ump.edu.pl

Under physiological conditions, the nitrogen mustards undergo a spontaneous intramolecular cyclization reaction. wikidoc.orgagnesscott.org The lone pair of electrons on the central nitrogen atom displaces one of the terminal chlorine atoms, forming a highly strained, three-membered cyclic ammonium (B1175870) ion known as an aziridinium (B1262131) ion. wikidoc.orgubc.canih.gov This process is a form of neighboring-group participation. nih.gov Due to the presence of three chloroethyl arms, this compound can sequentially form these reactive aziridinium intermediates. wikidoc.org The formation of this cation is a critical activation step, as the aziridinium ring is highly susceptible to attack by nucleophiles. wikidoc.orgagnesscott.org

Table 1: Key Steps in this compound Activation

| Step | Description | Intermediate | Significance |

| Intramolecular Cyclization | The tertiary amine nitrogen displaces a chloride ion from one of the β-chloroethyl side chains. wikidoc.orgnih.gov | Aziridinium Ion | Creates a highly reactive electrophilic species essential for alkylation. wikidoc.org |

| Sequential Formation | As a trifunctional agent, this process can occur with each of the three chloroethyl arms. | Multiple Aziridinium Intermediates | Allows for multiple alkylation events from a single molecule, leading to cross-linking. ump.edu.plwikidoc.org |

The highly electrophilic aziridinium ion is readily attacked by various electron-rich nucleophiles within the cell. ump.edu.pllongdom.org This attack opens the strained ring and results in the formation of a stable, irreversible covalent bond between the this compound molecule and the nucleophile, a process known as alkylation. nih.govmdpi.com Important cellular nucleophiles that can be targeted include the amino, sulfhydryl, carboxyl, and phosphate (B84403) groups found on proteins and nucleic acids. nih.govlongdom.org However, the most significant target for its cytotoxic action is DNA. ump.edu.pl

DNA Interaction and Modification

The interaction of this compound with DNA is the primary mechanism behind its biological activity, leading to inhibition of DNA synthesis and replication. nih.gov

The nucleophilic centers on DNA bases are prime targets for the aziridinium intermediates formed from this compound. ump.edu.plwikidoc.org Extensive research has shown that the N7 position of the guanine (B1146940) base is the most common and preferential site of alkylation by nitrogen mustards. ump.edu.plwikidoc.orgwikipedia.org The N7 atom of guanine is particularly electron-rich and accessible for nucleophilic attack. wikidoc.org Alkylation can also occur at other sites, such as the N1, N3, and N7 positions of adenine (B156593) and the N3 position of cytosine, but to a lesser extent. mdpi.com The initial reaction forms a monoadduct, where one arm of the this compound molecule is covalently attached to a DNA base. nih.gov

As a trifunctional agent, a single this compound molecule can undergo a second (and potentially third) cyclization and alkylation reaction after the first covalent bond with DNA is formed. ump.edu.plwikidoc.org If the second reactive arm alkylates a guanine residue on the opposite strand of the DNA double helix, it creates an interstrand cross-link (ICL). nih.govump.edu.plwikidoc.org These ICLs are particularly cytotoxic lesions because they form a covalent bridge between the two DNA strands, preventing their separation. ump.edu.pllgmpharma.combaseclick.eu This physical block inhibits critical cellular processes like DNA replication and transcription, which require strand separation. lgmpharma.comwikipedia.org The formation of ICLs is considered a major contributor to the antitumor effects of bifunctional and trifunctional alkylating agents. ump.edu.plnih.gov Intrastrand cross-links, where two bases on the same strand are linked, can also occur. ump.edu.plbaseclick.eu

Table 2: Effects of this compound on DNA

| DNA Modification | Mechanism | Consequence |

| Monoalkylation | Covalent attachment of one chloroethyl arm to a DNA base, primarily the N7 of guanine. ump.edu.plwikidoc.org | Initial DNA damage; can lead to base mispairing or depurination. ump.edu.plnih.gov |

| Interstrand Cross-linking (ICL) | The molecule's additional reactive arms link guanines on opposite DNA strands. nih.govump.edu.pl | Prevents DNA strand separation, inhibiting replication and transcription; highly cytotoxic. ump.edu.pllgmpharma.com |

| Single-Strand Breakage | Can occur as a consequence of the DNA repair process attempting to remove the alkylated base. nih.govump.edu.pl | Disruption of DNA integrity, potentially leading to replication fork collapse. plos.orgmdpi.com |

The alkylation of DNA bases can destabilize the glycosidic bond connecting the base to the deoxyribose sugar backbone. ump.edu.pl This can lead to the spontaneous or enzymatic removal of the alkylated base, creating an apurinic/apyrimidinic (AP) site. ump.edu.plnih.gov The cellular DNA repair machinery recognizes these adducts and AP sites and attempts to excise them. lgmpharma.com This repair process can involve enzymatic cleavage of the phosphodiester backbone, resulting in the formation of single-strand breaks (SSBs) in the DNA. nih.govump.edu.plmdpi.com While cells have mechanisms to repair SSBs, an overwhelming number of these lesions can disrupt DNA replication and lead to cell death. mdpi.comfrontiersin.org

Effects on RNA and Protein Synthesis

While DNA is the primary target, the reactive nature of this compound allows it to interact with other crucial cellular macromolecules like RNA and proteins. ubc.ca

The influence of nitrogen mustards on RNA has been documented. It has been reported that these compounds can cause a marked decrease in the length of RNA chains within both the nucleoplasm and the nucleolus of certain cells. nih.gov However, other studies have produced differing results. An in vitro study using Chinese hamster V79 cells found that while this compound inhibited DNA synthesis, the course of RNA and protein synthesis was not significantly changed, suggesting that the effects may be cell-type or condition-dependent. ncats.io

This compound and its reactive intermediates can alkylate a variety of cellular proteins by combining with functional groups such as amino, sulfhydryl, carboxyl, and phosphate groups. nih.gov This non-specific alkylation can disrupt protein structure and function. Specific research has demonstrated that this compound causes cross-links in membrane proteins and hemoglobin in human erythrocytes in vitro. nih.goviarc.fr This adduction to protein nucleophiles highlights its broad reactivity within the cell. tue.nl

Table 3: Documented Alkylation of Cellular Proteins by this compound

| Protein Target | System | Effect | Source(s) |

|---|---|---|---|

| Membrane Proteins | Human erythrocytes (in vitro) | Caused cross-links | nih.goviarc.fr |

| Hemoglobin | Human erythrocytes (in vitro) | Caused cross-links | nih.goviarc.fr |

Cell Cycle Perturbations and Apoptosis Induction

The extensive molecular damage caused by this compound, particularly to DNA, triggers cellular surveillance mechanisms that profoundly affect cell cycle progression and can ultimately lead to programmed cell death (apoptosis).

The formation of DNA lesions, especially interstrand cross-links, is a powerful signal for cell cycle arrest. researchgate.net This arrest serves as a checkpoint, preventing the cell from entering mitosis with damaged DNA, which could otherwise lead to the propagation of mutations. The inability to complete DNA replication due to these lesions is a key trigger for this halt in the cell cycle. researchgate.net Nitrogen mustards are known to create lesions that are effective at forcing the cell to undergo apoptosis, a process often mediated by the p53 protein, which scans the genome for defects. wikidoc.org The inhibition of DNA replication and transcription caused by the bifunctional lesions ultimately leads to cell cycle arrest and the induction of apoptosis, which is a primary mechanism for its tumor-inhibiting effects. researchgate.net

Table 4: List of Compounds Mentioned | Compound Name | | | :--- | | this compound | | Nitrogen mustard | | Guanine | | Hemoglobin | | p53 |

Molecular Pathways Leading to Apoptosis

The cytotoxicity of this compound, a nitrogen mustard alkylating agent, is primarily mediated through the induction of apoptosis. wikipedia.org The process is initiated by the extensive DNA damage caused by the compound. This compound forms covalent bonds with DNA, leading to the formation of interstrand cross-links (ICLs). wikipedia.orgnih.gov These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering programmed cell death. nih.gov

The cellular response to this compound-induced DNA damage involves the activation of signaling pathways that converge on the mitochondria-dependent (intrinsic) and death receptor-mediated (extrinsic) apoptotic pathways. The presence of DNA damage can activate p53, a tumor suppressor protein that plays a crucial role in sensing genomic instability and initiating apoptosis. wikipedia.org While the direct interaction of this compound with specific apoptotic proteins is not extensively detailed in the available literature, the downstream effects of its DNA-damaging activity are well-established.

The intrinsic apoptotic pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. nih.govresearchgate.net This event triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell. nih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of caspase-8 and subsequent activation of the executioner caspases. researchgate.net While both pathways are fundamental to apoptosis, the intrinsic pathway, triggered by intracellular stress such as DNA damage, is considered a primary mechanism in chemotherapy-induced cell death. researchgate.net

Comparative Mechanistic Studies with Other Nitrogen Mustards

Similarities and Differences in DNA Alkylation Profiles

This compound belongs to the nitrogen mustard class of alkylating agents, which also includes compounds like mechlorethamine (B1211372) (HN2), cyclophosphamide (B585), chlorambucil (B1668637), and melphalan (B128). wikipedia.orgmdpi.com The fundamental mechanism of action shared by all nitrogen mustards is their ability to alkylate DNA. wikipedia.org This process begins with an intramolecular cyclization to form a highly reactive aziridinium ion, which then attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine. wikipedia.orgoncohemakey.com Bifunctional mustards, possessing two chloroethyl groups, can repeat this process, leading to the formation of ICLs between adjacent guanines on opposite DNA strands. wikipedia.orgump.edu.pl

While the general mechanism is similar, differences in the chemical structure of various nitrogen mustards can influence their reactivity, selectivity, and the specific profile of DNA lesions they produce. For instance, aromatic mustards like chlorambucil and melphalan are less reactive than aliphatic mustards like mechlorethamine, which can affect their distribution and interaction with cellular macromolecules. oncohemakey.com Melphalan, for example, preferentially alkylates the N7 of guanine and the N3 of adenine. oncohemakey.com The base sequence of DNA can also influence the alkylation reaction, with the N7 position of guanine being particularly susceptible due to its enhanced nucleophilic character from base stacking. oncohemakey.com

The simple trifunctional structure of this compound allows for rapid and extensive DNA cross-linking. However, this high reactivity also contributes to a lack of selectivity for cancer cells, leading to systemic toxicity. In contrast, other nitrogen mustards like cyclophosphamide are prodrugs that require metabolic activation, which can provide a degree of tumor selectivity. mdpi.com

Variations in Cellular Response and Toxicity

The cellular response to different nitrogen mustards varies depending on the specific agent and the cellular context. The cytotoxicity of these compounds is largely attributed to the formation of ICLs, which are potent inducers of apoptosis. wikipedia.org However, the efficiency of ICL formation and the subsequent cellular response can differ.

The toxicity of nitrogen mustards is not solely dependent on DNA alkylation. For example, busulfan, an alkylating agent from a different class (alkane sulfonates), reacts more extensively with thiol groups in proteins compared to nitrogen mustards. oncohemakey.com This suggests that interactions with other cellular components can also contribute to cytotoxicity.

The development of resistance to nitrogen mustards is a significant clinical challenge. The cellular mechanisms of resistance are often shared among different nitrogen mustards and include increased DNA repair, decreased drug uptake, and detoxification of the drug.

Molecular Determinants of this compound Sensitivity and Resistance

Upregulation of ALDH1 in Detoxification

A key mechanism of resistance to this compound and other alkylating agents, such as cyclophosphamide, involves the upregulation of aldehyde dehydrogenase 1 (ALDH1). oncotarget.com ALDH1 is a family of cytosolic enzymes that play a crucial role in cellular detoxification by oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. oncotarget.comnih.gov

Specifically, ALDH1A1, an isoform of ALDH1, is implicated in the detoxification of the active metabolites of some nitrogen mustards. oncotarget.com High ALDH1 activity is often associated with cancer stem cells and has been linked to poor prognosis and resistance to chemotherapy in various cancers. oncotarget.comnih.govmdpi.com The upregulation of ALDH1 can protect cancer cells from the cytotoxic effects of this compound by metabolizing the drug or its reactive intermediates into less toxic compounds. nih.gov This detoxification process reduces the amount of active drug available to alkylate DNA, thereby diminishing its therapeutic efficacy. nih.gov Studies have shown that inhibiting ALDH1 can sensitize cancer cells to the effects of alkylating agents. plos.org

Role of MGMT in DNA Repair

Another critical determinant of sensitivity and resistance to this compound is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT is a "suicide" enzyme that directly repairs alkylation damage at the O⁶ position of guanine in DNA by transferring the alkyl group to one of its own cysteine residues. This action restores the integrity of the guanine base but inactivates the MGMT protein.

While the primary site of alkylation by nitrogen mustards is the N7 position of guanine, alkylation at the O⁶ position can also occur and is a particularly mutagenic and cytotoxic lesion. By repairing this damage, MGMT can counteract the therapeutic effect of this compound and other alkylating agents. High levels of MGMT expression in tumors are associated with resistance to these drugs. Conversely, low levels or silencing of the MGMT gene can increase a tumor's sensitivity to alkylating agents. Therefore, combining this compound with MGMT inhibitors, such as O⁶-benzylguanine, has been explored as a strategy to overcome this resistance mechanism.

Investigating Species-Specific DNA Repair Mechanisms

The primary mechanism of action for this compound involves its function as a trifunctional alkylating agent. nih.gov It readily reacts with cellular macromolecules, with DNA being the critical target. aacrjournals.org The process begins with an intramolecular cyclization to form highly reactive aziridinium ions, which then covalently bind to nucleophilic sites on DNA bases. mdpi.comwikidoc.org The principal site of this alkylation is the N7 position of guanine, with lesser reactions occurring at the N3 position of adenine. aacrjournals.orgpharmacologyeducation.org This action results in the formation of monoadducts and, due to the compound's multiple chloroethyl groups, potent interstrand cross-links (ICLs) and DNA-protein cross-links. wikidoc.orgmdpi.com These lesions disrupt fundamental cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. pharmacologyeducation.orgnih.gov

The cellular response to this compound-induced DNA damage involves a complex network of DNA repair pathways. The specific pathway employed can depend on the type of lesion and the cellular context, and research suggests that the efficiency and preference of these pathways can vary between species. Several major DNA repair mechanisms are implicated in repairing the types of damage caused by nitrogen mustards like this compound. nih.govnumberanalytics.com

Base Excision Repair (BER): This pathway is primarily responsible for correcting single-base damage, such as the monoadducts formed by this compound. aacrjournals.orgmdpi.com The process is initiated by DNA glycosylases that recognize and remove the damaged base, followed by the action of endonucleases, polymerases, and ligases to restore the DNA sequence. numberanalytics.commdpi.com

Nucleotide Excision Repair (NER): NER is a more versatile pathway that removes bulky, helix-distorting lesions, including some adducts created by alkylating agents. mdpi.commdpi.com It is considered a crucial mechanism for repairing monoadducts from certain nitrogen mustards. mdpi.com

Homologous Recombination (HR): This is a high-fidelity pathway for repairing complex damage like DNA double-strand breaks (DSBs) and ICLs. nih.govnih.gov Research on nitrogen mustard exposure in mouse epidermal JB6 cells demonstrated that HR is a key pathway for repairing the resulting DSBs. nih.gov Inhibition of the HR protein RAD51 in these cells led to a significant increase in cell death, highlighting its critical role in this specific cell type and species. nih.gov

Non-Homologous End Joining (NHEJ): NHEJ is another major pathway for repairing DSBs. nih.govnih.gov However, in the aforementioned study on mouse epidermal cells, inhibition of the NHEJ pathway did not sensitize the cells to nitrogen mustard-induced toxicity, suggesting that HR is the preferred mechanism in this context. nih.gov

Fanconi Anemia (FA) Pathway: This pathway is specifically involved in the repair of ICLs and works in concert with NER and HR to resolve these highly toxic lesions. mdpi.com

While much of the research is conducted in mammalian cell lines or model organisms like yeast, evidence points toward species-specific adaptations. For example, the archaeon Sulfolobus acidocaldarius possesses a unique DNA damage response to UV-induced lesions, which cause DSBs. researchgate.net These cells aggregate in a species-specific manner to facilitate DNA exchange and repair the breaks via homologous recombination, a process mediated by specialized pili and a DNA import system. researchgate.net While not a direct response to this compound, this illustrates how highly specialized, species-specific mechanisms for DNA repair can evolve. The differential importance of HR versus NHEJ in mouse cells further underscores that repair pathway hierarchies can be specific to the species and cell type. nih.gov

Key DNA Repair Pathways for Nitrogen Mustard-Induced Damage

| Repair Pathway | Primary Lesion Repaired | General Function | Relevance to this compound Damage |

|---|---|---|---|

| Base Excision Repair (BER) | Monoadducts, single-base damage | Removes a damaged base, which is then replaced. numberanalytics.commdpi.com | Repairs the initial monofunctional alkylation of guanine and adenine bases. aacrjournals.org |

| Nucleotide Excision Repair (NER) | Bulky adducts, helix-distorting lesions | Excises a short stretch of the DNA strand containing the lesion. mdpi.comnumberanalytics.com | Contributes to the removal of this compound-induced adducts and works with other pathways to repair ICLs. mdpi.com |

| Homologous Recombination (HR) | Interstrand Cross-links (ICLs), Double-Strand Breaks (DSBs) | Uses a sister chromatid as a template for high-fidelity repair. nih.govnih.gov | Critical for repairing the highly cytotoxic ICLs and subsequent DSBs; shown to be a key survival pathway in mouse cells. nih.gov |

| Non-Homologous End Joining (NHEJ) | Double-Strand Breaks (DSBs) | Directly ligates broken DNA ends, often with small insertions or deletions. nih.govnih.gov | A potential but seemingly less critical pathway for nitrogen mustard-induced DSBs compared to HR in some species/cell types. nih.gov |

Genetic Interaction Networks and Sensitivity

The sensitivity of a cell or organism to a DNA-damaging agent like this compound is not solely dependent on the efficiency of individual repair pathways but also on a complex web of genetic interactions. bu.edu A genetic interaction occurs when the combination of two genetic mutations leads to an unexpected phenotype, such as synthetic lethality, where mutations in two different genes are individually viable but lethal when combined. biorxiv.orgnih.gov Mapping these interactions on a large scale creates a genetic interaction network that provides a functional blueprint of the cell. nih.gov

Chemical-genetic profiling is a powerful technique that leverages these networks to understand a compound's mechanism of action and identify genes that modulate sensitivity to it. biorxiv.org This approach involves screening a compound against a large collection of mutant strains, each with a defined gene deletion or mutation. biorxiv.org The resulting profile of sensitivity or resistance across the mutant library acts as a "fingerprint" that can reveal the compound's molecular targets and the pathways involved in mitigating its toxic effects. biorxiv.org

Studies have shown that genetic interaction networks can be species- or even strain-specific. wgtn.ac.nz For example, research in different strains of the yeast Saccharomyces cerevisiae demonstrated that networks related to drug resistance varied significantly between strains. wgtn.ac.nz This suggests that the genetic background of an organism plays a crucial role in determining its response to a chemical agent.

The study of genetic interaction networks is directly relevant to understanding differential sensitivity to this compound. bu.edu By identifying which gene mutations render a cell hypersensitive to this compound, researchers can pinpoint pathways that are critical for surviving its cytotoxic effects. For instance, a cell with a mutation in a key homologous recombination gene would likely be highly sensitive to this compound because it cannot efficiently repair the ICLs generated by the drug. Conversely, mutations that confer resistance might reveal mechanisms that prevent the drug from reaching its target or that actively export it from the cell. The concept of synthetic lethality is particularly important; identifying a gene that is synthetically lethal with this compound exposure could point to a promising target for combination therapies in a clinical context. biorxiv.org

Concepts in Genetic Interaction Network Analysis

| Concept | Definition | Relevance to this compound Sensitivity |

|---|---|---|

| Genetic Interaction | An unexpected phenotype resulting from the combination of two distinct genetic mutations. biorxiv.org | Reveals functional relationships between genes involved in the response to this compound-induced DNA damage. |

| Synthetic Lethality | A type of negative genetic interaction where the combination of two non-lethal mutations results in cell death. biorxiv.org | Identifies genes in pathways that become essential for survival only after exposure to this compound. |

| Chemical-Genetic Profiling | Screening a compound against a collection of mutant strains to measure differential sensitivity. biorxiv.org | Creates a "fingerprint" of this compound's activity, identifying genes and pathways that modulate its cytotoxic effects. |

| Species/Strain-Specific Networks | Genetic interaction networks that vary between different species or strains of the same species. wgtn.ac.nz | Explains why different organisms or individuals may have varying sensitivity to this compound due to their unique genetic background. |

Pharmacological Investigations and Therapeutic Development

Preclinical Pharmacological Studiesbenchchem.compharmaron.com

Preclinical studies are fundamental in the early stages of drug development to determine the basic efficacy and safety of a new compound before it is tested in humans. researchgate.netbioivt.com These studies involve both in vitro (laboratory) and in vivo (animal) experiments to characterize the pharmacological profile of the drug candidate. pharmaron.comresearchgate.net For Trichlormethine, these studies have been crucial in elucidating its potential as a chemotherapeutic agent.

In Vitro Cytotoxicity against Tumor Cell Linesbenchchem.com

In vitro cytotoxicity assays are a primary method to screen the anticancer potential of a compound. nih.gov These tests measure the ability of a substance to kill cancer cells or inhibit their proliferation. This compound has been evaluated against several human tumor cell lines, demonstrating significant cytotoxic effects.

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a widely used model in cancer research. nih.gov Studies have shown that this compound exhibits potent cytotoxic activity against HL-60 cells. This suggests its potential as a therapeutic agent for certain types of leukemia.

The A-549 cell line is a model for human lung adenocarcinoma. scienceopen.com Research indicates that this compound is also effective in inducing cell death in this cell line. This finding points to a broader potential application of the compound in treating solid tumors like lung cancer.

MCF-7 is one of the most commonly used cell lines in breast cancer research. japsonline.comresearchgate.net this compound has demonstrated cytotoxicity against MCF-7 cells, indicating its potential as a treatment for breast cancer.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. For this compound, IC50 values against various cancer cell lines have been determined to be below 40 μM, with some studies reporting values below 10 μM for specific cell lines like HL-60 and A-549. This demonstrates the high potency of this compound as an anticancer agent.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Reported IC50 Value |

| HL-60 | Human Promyelocytic Leukemia | < 10 μM |

| A-549 | Human Lung Carcinoma | < 10 μM |

| MCF-7 | Human Breast Cancer | < 40 μM |

In Vivo Efficacy in Animal Modelsbenchchem.comscienceopen.comncats.io

Following promising in vitro results, the efficacy of a drug candidate is tested in living organisms, typically in animal models of human diseases. reprocell.com These in vivo studies provide a more comprehensive understanding of the drug's effects in a complex biological system. pharmaron.com this compound has been evaluated in animal models to assess its anticancer activity. ncats.io

Studies in rats have shown that subcutaneous injection of this compound can induce a high incidence of sarcomas at the injection site, as well as some intestinal adenocarcinomas. ncats.io Another study in mice receiving weekly subcutaneous injections of this compound resulted in a low survival rate. ncats.io These findings highlight the potent, but also potentially carcinogenic, nature of the compound. ncats.io

Tumor Regression in Mouse Leukemia Models

This compound was developed as a cytostatic agent and has been utilized since 1946 for the treatment of leukemia and lymphoma. nih.goviarc.fr Mouse models are a standard and powerful tool in the preclinical study of leukemia, allowing for research into oncogenesis, molecular genetics, and therapeutic efficacy. transcurebioservices.comnih.gov Such models, including xenografts in immunodeficient or humanized mice, are employed to assess the in vivo efficacy of cytotoxic drugs by monitoring tumor burden and growth inhibition. transcurebioservices.com While this compound's clinical application in leukemia suggests it would have been tested in these models to observe effects like tumor regression nih.govresearchgate.net, specific data from the reviewed literature regarding its performance in mouse leukemia models, particularly quantitative measures of tumor regression, are not available.

Sarcoma Induction at Injection Sites in Rats

Preclinical carcinogenicity studies in rats revealed a significant toxicological outcome associated with this compound administration. nih.gov In a key study, subcutaneous injections of this compound hydrochloride led to a high incidence of sarcomas, predominantly of the spindle-cell type, at the site of injection in both male and female rats. nih.govhealthcouncil.nl These tumors were not observed in the control groups. nih.govhealthcouncil.nl The study utilized several dosing regimens, and the incidence of sarcomas was statistically significant across multiple groups. nih.gov For instance, in male rats receiving daily low-dose injections (0.1 mg/kg bw), 7 out of 10 developed sarcomas. nih.govhealthcouncil.nl Additionally, a number of mucus-secreting intestinal adenocarcinomas were observed in rats receiving a daily dose of 0.25 mg/kg bw, a tumor type also absent in controls. nih.goviarc.fr

Table 1: Sarcoma Incidence in Rats Following Subcutaneous Injection of this compound Data sourced from Sýkora et al., 1981. nih.govhealthcouncil.nl

| Dosing Regimen (mg/kg bw) | Sex | Sarcoma Incidence at Injection Site | p-value |

|---|---|---|---|

| 0.1 (daily) | Male | 7/10 | < 0.0015 |

| 0.1 (daily) | Female | 7/10 | < 0.0015 |

| 0.25 (daily) | Male | 8/10 | = 0.0004 |

| 0.25 (daily) | Female | 7/9 | = 0.0007 |

| 1.0 (weekly) | Male | 5/10 | = 0.016 |

| 1.0 (weekly) | Female | 4/10 | = 0.04 |

Lung Adenomas and Carcinomas in Mice

In a study involving mice that received weekly subcutaneous injections of this compound at a dose of 1 mg/kg body weight for ten weeks, there was a high mortality rate, with only four of the original twenty mice surviving long-term. nih.govncats.io Examination of these surviving animals revealed the presence of lung tumors. nih.gov Specifically, at 548–567 days, one mouse had a lung adenoma, and another developed a lung carcinoma. nih.govnih.gov A third mouse presented with both a lung carcinoma and a spindle-cell sarcoma at the injection site. nih.govnih.gov In a corresponding control group of 40 untreated mice, six were found to have lung adenomas. nih.goviarc.fr The International Agency for Research on Cancer (IARC) working group noted the very small number of surviving animals in the treatment group, deeming the study inadequate for a full evaluation of carcinogenicity in mice. nih.goviarc.fr

Table 2: Tumor Findings in Mice Treated with this compound Data sourced from Boyland & Horning, 1949. nih.gov

| Group | Finding | Number of Animals Affected |

|---|---|---|

| This compound-Treated (n=4 surviving) | Lung Adenoma | 1 |

| Lung Carcinoma | 2 | |

| Injection-Site Sarcoma | 1 | |